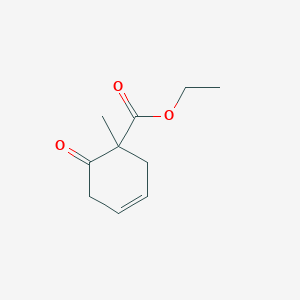
Propyl alpha-ristotetraoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl alpha-ristotetraoside is a complex carbohydrate derivative known for its unique structural properties and potential applications in various scientific fields. It is a glycoside composed of a propyl group attached to a ristotetraose sugar moiety. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl alpha-ristotetraoside typically involves the glycosylation of ristotetraose with a propyl alcohol derivative. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process may involve several steps, including the protection and deprotection of hydroxyl groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of biocatalysts, such as glycosyltransferases, can enhance the efficiency of the process. Additionally, purification techniques like chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
Propyl alpha-ristotetraoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the glycosidic bond can lead to the formation of simpler sugar alcohols.
Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.
Reduction: Production of this compound alcohols.
Substitution: Generation of various substituted this compound derivatives.
科学的研究の応用
Propyl alpha-ristotetraoside has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its potential role in cellular signaling and as a substrate for glycosidase enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of complex carbohydrates and as a precursor for the production of bioactive compounds.
作用機序
The mechanism of action of propyl alpha-ristotetraoside involves its interaction with specific molecular targets, such as enzymes and receptors. The glycosidic bond in the compound can be cleaved by glycosidase enzymes, releasing the active sugar moiety. This interaction can modulate various biochemical pathways, including those involved in cellular signaling and metabolism.
類似化合物との比較
Similar Compounds
Propyl beta-ristotetraoside: Similar structure but with a different glycosidic linkage.
Methyl alpha-ristotetraoside: Contains a methyl group instead of a propyl group.
Ethyl alpha-ristotetraoside: Contains an ethyl group instead of a propyl group.
Uniqueness
Propyl alpha-ristotetraoside is unique due to its specific glycosidic linkage and the presence of a propyl group, which can influence its chemical reactivity and biological activity. Its distinct structure allows for specific interactions with enzymes and receptors, making it a valuable compound for various research applications.
特性
CAS番号 |
126990-49-6 |
|---|---|
分子式 |
C26H46O19 |
分子量 |
662.6 g/mol |
IUPAC名 |
2-[[5-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-propoxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C26H46O19/c1-3-4-38-25-21(18(35)15(32)11(43-25)7-39-23-20(37)16(33)12(29)8(2)40-23)45-26-22(17(34)13(30)9(5-27)42-26)44-24-19(36)14(31)10(6-28)41-24/h8-37H,3-7H2,1-2H3 |
InChIキー |
DJCKAMCJNTUQIV-UHFFFAOYSA-N |
正規SMILES |
CCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



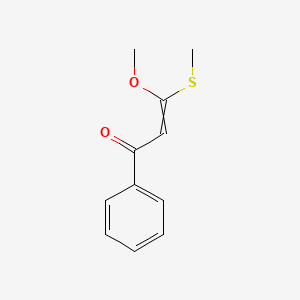


![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
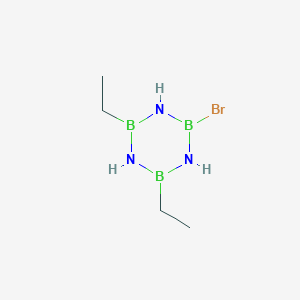
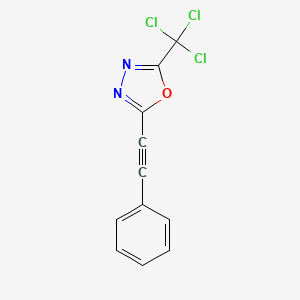
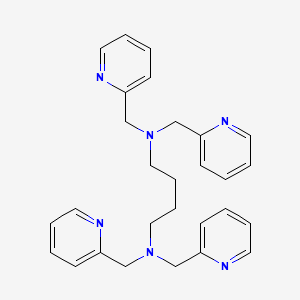
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
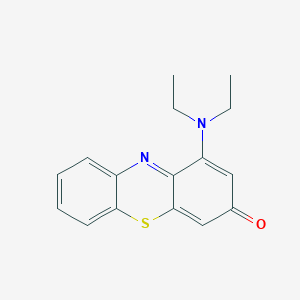
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
